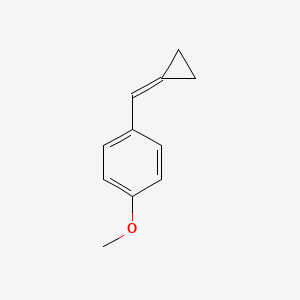

1-(Cyclopropylidenemethyl)-4-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopropylidenemethyl)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-12-11-6-4-10(5-7-11)8-9-2-3-9/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTHEJHWGOBADJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450769 | |

| Record name | Benzene, 1-(cyclopropylidenemethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55088-84-1 | |

| Record name | Benzene, 1-(cyclopropylidenemethyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 1 Cyclopropylidenemethyl 4 Methoxybenzene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 1-(cyclopropylidenemethyl)-4-methoxybenzene, two primary disconnections are considered logical and synthetically viable.

The first key disconnection targets the exocyclic double bond. This approach, based on olefination reactions, simplifies the molecule into two key fragments: a carbonyl compound and a phosphorus ylide or an α-silyl carbanion. This leads to precursors such as cyclopropanone (B1606653) and a C1-synthon derived from 4-methoxybenzene, like (4-methoxybenzyl)triphenylphosphonium bromide for a Wittig-type reaction, or a related α-silyl carbanion for a Peterson olefination.

A second strategic disconnection breaks the C(sp²)-C(sp²) single bond between the 4-methoxyphenyl (B3050149) ring and the cyclopropylidenemethyl moiety. This approach falls under the category of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This disconnection leads to a 4-methoxyphenyl-containing organometallic reagent, such as 4-methoxyphenylboronic acid, and a cyclopropylidenemethyl-containing electrophile, such as a vinyl halide or vinyl triflate. The successful implementation of this strategy is highly dependent on the accessibility and stability of the requisite cyclopropylidenemethyl precursor.

Precursor Synthesis and Functionalization Routes

The feasibility of the synthetic strategies outlined above hinges on the effective preparation of the necessary precursor molecules.

The 4-methoxyphenyl fragment is a common structural motif, and its precursors are readily synthesized.

For Olefination Routes : A key precursor for the Wittig reaction is the phosphonium (B103445) salt, (4-methoxybenzyl)triphenylphosphonium bromide . This salt is typically prepared through the quaternization of triphenylphosphine (B44618) with 4-methoxybenzyl bromide. The synthesis of 4-methoxybenzyl bromide itself can be achieved from the commercially available p-methoxybenzyl alcohol by treating it with reagents like carbon tetrabromide and triphenylphosphine or with hydrogen bromide. guidechem.com

For Cross-Coupling Routes : The most common precursor for Suzuki-Miyaura coupling is 4-methoxyphenylboronic acid . It can be prepared via the reaction of a Grignard reagent, formed from a 4-methoxyphenyl halide (e.g., 4-bromoanisole) and magnesium, with a trialkyl borate (B1201080) such as trimethyl borate, followed by acidic workup. acs.orglibretexts.org

The synthesis of the cyclopropylidene-containing fragment presents a more significant challenge due to the inherent strain and reactivity of small ring systems.

For Olefination Routes : The required carbonyl component is cyclopropanone . The synthesis of cyclopropanone is complicated by its high reactivity and tendency to polymerize at room temperature. acs.org It can be prepared at low temperatures from the reaction of ketene (B1206846) with diazomethane. libretexts.org Due to these stability issues, synthetic chemists often employ more stable "cyclopropanone equivalents," such as 1-sulfonylcyclopropanols, which can generate the parent ketone in situ under specific reaction conditions. acs.orgnih.gov

For Cross-Coupling Routes : This strategy requires a functionalized cyclopropylidenemethyl species, such as cyclopropylidenemethyl triflate or a (cyclopropylidenemethyl)boronic acid pinacol (B44631) ester . The synthesis of the triflate would likely proceed from cyclopropanone by forming an enolate and trapping it with a triflating agent like trifluoromethanesulfonic anhydride. orgsyn.orgprepchem.com However, this again relies on the challenging preparation of cyclopropanone. The synthesis of (cyclopropylidenemethyl)boronic acid pinacol ester is not well-documented and represents a significant synthetic hurdle, distinguishing it from the more accessible cyclopropyl (B3062369) boronic acid esters which lack the exocyclic double bond. strath.ac.ukresearchgate.net

Direct Coupling Methodologies

Direct coupling methods offer a powerful means to forge the bond between the two key fragments of the target molecule. These reactions are typically mediated by transition metal catalysts, which facilitate the formation of carbon-carbon bonds with high efficiency and selectivity.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of C(sp²)-C(sp²) bonds, such as the one connecting the aryl and vinyl moieties in the target molecule. These reactions generally involve the reaction of an organometallic nucleophile with an organic electrophile in the presence of a metal catalyst, most commonly palladium. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions due to its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-based reagents. researchgate.netyoutube.com

For the synthesis of this compound, a plausible Suzuki-Miyaura coupling protocol would involve the reaction between 4-methoxyphenylboronic acid and a cyclopropylidenemethyl electrophile, such as cyclopropylidenemethyl triflate. Vinyl triflates are effective electrophiles in Suzuki couplings. nih.gov

A typical reaction setup would include a palladium catalyst, often a Pd(0) species like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or a Pd(II) precatalyst that is reduced in situ. A base, such as potassium carbonate, potassium phosphate, or cesium carbonate, is essential for the transmetalation step. The reaction is carried out in a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) and water.

| Component | Example | Function |

| Aryl Boronic Acid | 4-Methoxyphenylboronic acid | Nucleophilic Partner |

| Vinyl Electrophile | Cyclopropylidenemethyl triflate | Electrophilic Partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst for C-C bond formation |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Dioxane/Water, Toluene/Water | Solubilizes reactants and reagents |

While this approach is theoretically sound, its practical application is contingent upon the successful synthesis of the unstable or challenging cyclopropylidenemethyl triflate precursor. The development of a stable and accessible cyclopropylidenemethylboron reagent would provide an alternative and potentially more robust pathway to the target molecule via this powerful coupling methodology.

Non-Catalytic Coupling Reactions

While catalytic methods are dominant, non-catalytic C-C bond formation can be considered, though it often faces challenges with selectivity and yield. Such strategies typically involve highly reactive organometallic species like organolithium reagents. For instance, 4-methoxyphenyllithium, generated from 4-bromoanisole (B123540) and an alkyllithium base, could theoretically react with a cyclopropylidenemethyl halide. However, these reactions are often complicated by side reactions, including metal-halogen exchange, elimination, and homocoupling, making them less practical for synthesizing a specific target like this compound compared to the more controlled, catalytic alternatives.

Transformation of Related Structures

An alternative to forming the key C-C bond directly is to synthesize the target molecule from precursors that already contain a significant portion of the final structure. This can be achieved through skeletal rearrangements or by modifying functional groups on a pre-formed skeleton.

Rearrangement-Based Syntheses (e.g., Wagner-Meerwein Rearrangements)

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.orgslideshare.net This process is driven by the formation of a more stable carbocation intermediate. youtube.com A hypothetical synthetic route to this compound could leverage this principle.

For example, a carefully designed precursor, such as 1-(4-methoxyphenyl)cyclobutanol, could be subjected to acid-catalyzed dehydration. Protonation of the hydroxyl group and subsequent loss of water would generate a cyclobutyl carbocation adjacent to the aromatic ring. This carbocation could then undergo a Wagner-Meerwein rearrangement involving ring contraction. The migration of a C-C bond from the cyclobutane (B1203170) ring would lead to the formation of a more stable cyclopropylcarbinyl-type cation, which is delocalized and stabilized by the adjacent forming double bond. Subsequent elimination of a proton would yield the final this compound product. The driving force for this rearrangement is the relief of ring strain and the formation of a stabilized carbocation. slideshare.net

Functional Group Interconversions on Pre-formed Skeletons

This strategy involves synthesizing a molecule with the desired (cyclopropylidenemethyl)aryl skeleton but with a different functional group at the para position, which is then converted to the target methoxy (B1213986) group. This approach separates the construction of the carbon skeleton from the installation of the final functional group.

A viable pathway could start with the synthesis of 4-(cyclopropylidenemethyl)phenol. The phenolic hydroxyl group can then be converted to the methoxy ether via a Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride or potassium carbonate) to form the phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent like methyl iodide or dimethyl sulfate. This method is generally high-yielding and reliable for preparing aryl methyl ethers.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of "1-(Cyclopropylidenemethyl)-4-methoxybenzene" in solution. While one-dimensional ¹H and ¹³C NMR provide initial data, multi-dimensional techniques are essential for complete and unambiguous assignment.

Based on the structure, the following ¹H and ¹³C NMR chemical shifts are anticipated.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | C | - | ~130-135 |

| 2, 6 | CH | ~7.10-7.30 (d) | ~128-130 |

| 3, 5 | CH | ~6.80-6.95 (d) | ~113-115 |

| 4 | C-O | - | ~158-160 |

| 7 (OCH₃) | CH₃ | ~3.80 (s) | ~55 |

| 8 (=CH) | CH | ~6.20-6.40 (s) | ~115-120 |

| 9 (=C) | C | - | ~125-130 |

| 10, 11 | CH₂ | ~1.10-1.30 (m) | ~3-5 |

Multi-dimensional NMR experiments are critical for assembling the molecular puzzle by revealing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For "this compound," a COSY spectrum would show a strong correlation between the aromatic protons at positions 2/6 and 3/5, confirming their ortho relationship. It would also show correlations among the non-equivalent methylene (B1212753) protons within the cyclopropylidene ring at positions 10 and 11.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.eduyoutube.com This technique would definitively link the proton signals to their corresponding carbon signals as laid out in Table 1. For instance, the aromatic proton signal at ~7.10-7.30 ppm would show a cross-peak to the carbon signal at ~128-130 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH). sdsu.eduyoutube.com This is crucial for connecting molecular fragments. Key HMBC correlations would include:

The methoxy (B1213986) protons (~3.80 ppm) to the aromatic carbon at position 4 (~158-160 ppm).

The vinylic proton at position 8 (~6.20-6.40 ppm) to the aromatic carbon at position 1 (~130-135 ppm) and the cyclopropylidene carbons at positions 10/11 (~3-5 ppm).

The aromatic protons at positions 2/6 to the vinylic carbon at position 8.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of their bonding. This is vital for conformational analysis. A NOESY or ROESY spectrum would show correlations between the vinylic proton at position 8 and the aromatic protons at positions 2/6, confirming their spatial proximity. It would also reveal the spatial relationship between the methoxy protons and the aromatic protons at positions 3/5.

For a molecule like "this compound," which is achiral and has limited conformational flexibility, advanced pulse sequences primarily refine the understanding gained from standard 2D experiments. pitt.edu NOESY and ROESY experiments are the most relevant in this context. By quantifying the Nuclear Overhauser Effect (NOE) cross-peak intensities, researchers can calculate inter-proton distances. This data would confirm the planarity of the cyclopropylidenemethyl-benzene system and determine the preferred orientation of the methoxy group relative to the aromatic ring.

X-ray Crystallography for Solid-State Structural Elucidation

Should "this compound" be a crystalline solid, single-crystal X-ray diffraction would provide the ultimate structural confirmation by mapping the electron density of the molecule in its solid state.

The determination of absolute configuration is a crystallographic method used to establish the exact three-dimensional arrangement of atoms in a chiral molecule. Since "this compound" is an achiral molecule and does not possess any stereocenters, this analysis is not applicable.

X-ray crystallography would reveal how molecules of "this compound" arrange themselves in a crystal lattice. This packing is governed by various non-covalent intermolecular interactions. nih.gov For this compound, the analysis would likely focus on:

π-π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.

C-H···π Interactions: The interaction of C-H bonds (from the cyclopropylidene or methoxy groups) with the face of the aromatic ring of a neighboring molecule. nih.gov

C-H···O Interactions: Weak hydrogen bonds between C-H bonds and the oxygen atom of the methoxy group on another molecule. nih.gov

Understanding these interactions is fundamental in materials science, as crystal packing dictates physical properties such as melting point, solubility, and stability.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). chemrxiv.org This precision allows for the determination of the elemental formula of a compound, serving as a powerful confirmation of its identity. spectrabase.com

For "this compound," HRMS would be used to verify its molecular formula, C₁₁H₁₂O. The instrument measures the mass with enough accuracy to distinguish it from other combinations of atoms that might have the same nominal mass.

| Molecular Formula | Calculated Exact Mass (Da) | Observed Mass (Da) | Ion Type |

|---|---|---|---|

| C₁₁H₁₂O | 160.088815 | ~160.0888 | [M]⁺ or [M+H]⁺ |

An experimentally observed mass that matches the calculated exact mass to within a few parts per million (ppm) provides unequivocal evidence for the assigned molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is unique to the compound's structure and serves as a molecular fingerprint.

For this compound (C₁₁H₁₂O), the molecular ion peak is expected at an m/z corresponding to its molecular weight (160.22 g/mol ). spectrabase.com The fragmentation process is driven by the stability of the resulting ions and neutral fragments. chemguide.co.uk Key fragmentations for this structure would involve cleavages at the ether linkage, the cyclopropylidene group, and the benzylic position.

Energetically unstable molecular ions break down into smaller, more stable pieces. chemguide.co.uk The analysis of these fragments provides a roadmap to the original structure. Common fragmentation pathways for this compound are hypothesized below:

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the ether group, leading to a stable phenoxy cation. This would produce a significant peak at m/z 145 (M - 15).

Loss of Formaldehyde (B43269): Rearrangement and cleavage can lead to the loss of a neutral formaldehyde molecule (CH₂O), resulting in a fragment ion at m/z 130 (M - 30).

Formation of a Tropylium (B1234903) Ion: Cleavage at the benzylic position is common. Loss of a C₃H₃ radical could lead to the formation of a methoxy-substituted tropylium ion, a stable seven-membered aromatic ring, which would appear at m/z 121.

Cleavage of the Methoxy Group: Loss of the entire methoxy radical (•OCH₃) would result in a fragment at m/z 129 (M - 31).

The presence and relative abundance of these and other fragments allow for the unambiguous structural confirmation of the molecule. nih.gov

| m/z Value | Proposed Fragment Ion | Neutral Loss | Structural Significance |

|---|---|---|---|

| 160 | [C₁₁H₁₂O]⁺ | - | Molecular Ion (M⁺) |

| 145 | [M - CH₃]⁺ | •CH₃ | Confirms presence of a methoxy group |

| 130 | [M - CH₂O]⁺ | CH₂O | Characteristic of aryl methyl ethers |

| 129 | [M - OCH₃]⁺ | •OCH₃ | Confirms ether linkage |

| 121 | [C₈H₉O]⁺ | •C₃H₃ | Suggests a stable methoxy-tropylium ion |

Isotopic Abundance Data Interpretation

High-resolution mass spectrometry can provide data on the isotopic composition of the molecular ion and its fragments. The natural abundance of stable isotopes like ¹³C, ²H, and ¹⁸O leads to small peaks at masses slightly higher than the main monoisotopic peak (M⁺). These are known as M+1, M+2, etc., peaks.

For this compound, with the molecular formula C₁₁H₁₂O, the expected relative intensity of the M+1 peak can be calculated based on the natural abundance of ¹³C (1.1%).

M+1 Peak: The probability of having one ¹³C atom in a molecule with 11 carbon atoms is approximately 11 x 1.107% = 12.18%. Therefore, the M+1 peak is expected to have an intensity of about 12.2% relative to the M⁺ peak.

M+2 Peak: This peak arises primarily from the presence of one ¹⁸O atom (0.20% natural abundance) or two ¹³C atoms. The contribution from ¹⁸O is the most significant.

The accurate measurement of the relative intensities of these isotopic peaks serves to confirm the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

| Isotopic Peak | Contributing Isotopes | Expected Relative Abundance (%) | Purpose |

|---|---|---|---|

| M⁺ | ¹²C₁₁, ¹H₁₂, ¹⁶O₁ | 100 | Determines monoisotopic molecular weight |

| M+1 | ¹³C₁¹²C₁₀, ¹H₁₂, ¹⁶O₁ | ~12.2 | Confirms the number of carbon atoms |

| M+2 | ¹²C₁₁, ¹H₁₂, ¹⁸O₁ | ~0.20 | Confirms the presence of one oxygen atom |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. msu.edu Absorption of IR radiation or scattering in Raman spectroscopy occurs at specific frequencies corresponding to the energy of molecular vibrations, such as stretching and bending of bonds. msu.edu These frequencies are characteristic of the functional groups present in the molecule.

The IR and Raman spectra of this compound would be expected to show characteristic bands corresponding to its structural components: the 1,4-disubstituted (para) aromatic ring, the aryl ether linkage, the exocyclic double bond, and the cyclopropyl (B3062369) group.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. A strong absorption due to C-H out-of-plane bending for a para-substituted ring is expected in the 800-850 cm⁻¹ range. esisresearch.org

Aryl Ether: The C-O-C linkage gives rise to strong, characteristic bands. The asymmetric stretching vibration is typically found in the 1230-1270 cm⁻¹ range, while the symmetric stretch appears near 1020-1075 cm⁻¹. esisresearch.org

Alkenyl and Alkyl Groups: The C=C stretch of the exocyclic double bond is expected around 1650 cm⁻¹. C-H stretching from the cyclopropyl and methyl groups will appear just below 3000 cm⁻¹. esisresearch.org CH₂ scissoring and rocking modes from the cyclopropyl ring are also expected. esisresearch.org

While IR spectroscopy is sensitive to polar bonds (like C-O), Raman spectroscopy is more sensitive to non-polar, symmetric bonds, providing complementary information. For instance, the C=C double bond stretching would likely yield a strong signal in the Raman spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Alkyl (Methyl & Cyclopropyl) | 2850 - 2980 | Medium-Strong |

| C=C Stretch | Exocyclic Alkene | ~1650 | Variable |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong (multiple bands) |

| C-O Stretch (Asymmetric) | Aryl Ether | 1230 - 1270 | Strong |

| C-O Stretch (Symmetric) | Aryl Ether | 1020 - 1075 | Medium |

| C-H Out-of-Plane Bend | Para-disubstituted Ring | 800 - 850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which causes electrons to be promoted from a ground electronic state to a higher energy excited state. libretexts.org The parts of a molecule that absorb light in this region are known as chromophores. libretexts.orgtanta.edu.eg In this compound, the chromophore is the methoxy-substituted benzene (B151609) ring conjugated with the exocyclic double bond.

This extended π-electron system is expected to give rise to intense π → π* transitions. libretexts.org The benzene ring itself has characteristic absorptions which are modified by substituents. The methoxy group (-OCH₃) is a strong auxochrome (a color-enhancing group) that, through its electron-donating resonance effect, shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increases the absorption intensity (a hyperchromic effect).

The conjugation with the cyclopropylidenemethyl group further extends the π-system, leading to an additional bathochromic shift. The UV-Vis spectrum is expected to show strong absorption bands in the UV region, characteristic of a substituted styrene (B11656) system. The primary absorption band, corresponding to the HOMO→LUMO transition, would involve the entire conjugated π-electron system. researchgate.net

| Electronic Transition | Molecular Orbitals Involved | Expected Wavelength Region | Structural Origin |

|---|---|---|---|

| π → π | HOMO → LUMO | ~250-300 nm | Extended conjugation of the methoxybenzene ring with the exocyclic C=C bond |

| π → π | π → π* | ~200-230 nm | Localized aromatic π system |

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are spectroscopic techniques that provide information about the three-dimensional structure of chiral molecules. A chiral molecule is one that is non-superimposable on its mirror image.

The parent compound, this compound, is achiral as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it is optically inactive and will not produce a signal in CD or ORD spectroscopy.

However, if a chiral center were introduced into the molecule, creating a chiral derivative, these techniques would become essential for its stereochemical analysis. For example, substitution on the cyclopropyl ring with different groups could create a stereocenter. Such a chiral derivative would exist as a pair of enantiomers.

Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum would show positive or negative bands (known as Cotton effects) corresponding to the electronic transitions of the chromophore. The sign and intensity of these bands could be used to determine the absolute configuration (R/S) of the stereocenter, often by comparing experimental data with theoretical calculations.

Optical Rotatory Dispersion (ORD): This method measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is also characteristic of a molecule's stereochemistry.

While no specific data for chiral derivatives of this compound are available, the application of chiroptical methods would be indispensable for the structural elucidation of any such synthesized chiral analogues.

Mechanistic Investigations and Chemical Reactivity of 1 Cyclopropylidenemethyl 4 Methoxybenzene

Reactivity of the Cyclopropylidenemethyl Group

The methylenecyclopropane (B1220202) (MCP) unit is a versatile functional group in organic synthesis, primarily due to the high strain energy associated with the three-membered ring containing an exocyclic double bond (approximately 41.0 kcal/mol). rsc.org This strain facilitates a range of reactions that are not accessible to less strained systems. rsc.org The reactivity of the MCP group can be broadly categorized into ring-opening reactions, cycloadditions, C-C bond activation processes, and reactions involving the exocyclic double bond.

The release of ring strain is a powerful thermodynamic driver for the ring-opening of the cyclopropyl (B3062369) group in 1-(cyclopropylidenemethyl)-4-methoxybenzene. rsc.org These transformations can be initiated under various conditions, including the presence of acids, transition metals, or through radical and electrochemical processes. rsc.org

Lewis and Brønsted acids can catalyze the ring-opening of MCPs, where the reaction with nucleophiles such as alcohols, phenols, and carboxylic acids yields homoallylic ethers or esters. acs.orgresearchgate.netresearchgate.net For instance, the reaction of MCPs with alcohols in the presence of a Lewis acid like tin(II) triflate (Sn(OTf)₂) produces the corresponding ring-opened ethers in good yields. acs.org

Visible-light-induced photoredox catalysis has also emerged as a mild method for initiating ring-opening via radical intermediates. rsc.org An electrochemical approach provides another pathway, avoiding the need for external chemical oxidants. rsc.orgrsc.orgbohrium.com In a specific study involving this compound, electrochemical oxidation in methanol (B129727) led to the cleavage of a C-C bond and subsequent functionalization. rsc.org The reaction, conducted in an undivided cell with a graphite (B72142) anode and a nickel cathode, produced methyl 4-methoxy-4-(4-methoxyphenyl)butanoate in good yield. rsc.org This transformation proceeds via a single-electron oxidation of the MCP, followed by ring-opening and reaction with the alcohol solvent. rsc.orgbohrium.com

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Lewis Acid-Catalyzed Nucleophilic Addition | Alcohols, Sn(OTf)₂ | Homoallylic Ethers | acs.org |

| Lewis Acid-Catalyzed Nucleophilic Addition | Carboxylic Acids, Sn(OTf)₂ | Homoallylic Esters | acs.org |

| Metal Halide Promoted Ring-Opening | LiCl, LiBr, or NaI in Acetic Acid | gem-Disubstituted Homoallylic Halides | researchgate.net |

| Electrochemical Oxidation | Methanol, Bu₄NBF₄, C(+)/Ni(-) electrodes | 1,3-Dioxygenated Products | rsc.org |

| Visible-Light Induced Radical Reaction | Diphenyl Diselenide, Tungsten Lamp | Phenylselenyl-substituted Ring-Opened Products | rsc.org |

Methylenecyclopropanes are valuable C3 synthons in transition metal-catalyzed cycloaddition reactions, serving as synthetic equivalents of trimethylenemethane (TMM). elsevierpure.comthieme-connect.de These reactions provide efficient routes to construct five-membered carbocycles and heterocycles. elsevierpure.comresearchgate.net The most common of these transformations is the formal [3+2] cycloaddition with various two-atom partners (dienophiles) like alkenes, alkynes, aldehydes, and imines. elsevierpure.comresearchgate.net

Catalysts based on palladium, nickel, and cobalt are frequently employed. acs.orgpku.edu.cnnih.gov For example, palladium-catalyzed intramolecular [3+2] cycloadditions of MCPs tethered to alkynes or alkenes have been developed to synthesize complex bicyclic systems stereospecifically. acs.orgresearchgate.net The mechanism is proposed to involve the oxidative addition of the metal to the strained cyclopropane (B1198618) ring to form a metallacyclobutane, which then rearranges to a π-allyl intermediate before reacting with the dienophile. acs.org

Lewis acids can also mediate the [3+2] cycloaddition of MCPs with aldehydes and imines, leading to the formation of tetrahydrofuran (B95107) (THF) and pyrrolidine (B122466) skeletons, respectively. researchgate.netresearchgate.net Furthermore, more complex cycloadditions, such as palladium-catalyzed intramolecular [4+3] cycloadditions between MCPs and tethered dienes, have been reported, yielding bicyclic seven-membered ring systems. acs.org

| Cycloaddition Type | Catalyst/Reagent | π-System Partner | Product Skeleton | Reference |

| [3+2] | Pd(0) or Ni(0) complexes | Alkenes, Alkynes | Methylenecyclopentanes | elsevierpure.comthieme-connect.de |

| [3+2] | Co catalyst | Yne-Alkylidenecyclopropanes (intramolecular) | Bicyclo[3.3.0]octadiene | pku.edu.cn |

| [3+2] | Lewis Acids (e.g., BF₃·OEt₂) | Aldehydes, Imines | Tetrahydrofurans, Pyrrolidines | researchgate.netresearchgate.net |

| [4+3] | Pd(0) complexes | Dienes (intramolecular) | Bicyclo[5.3.0]octane | acs.org |

| [2+2] | Ti-complexes (in amination) | Diazenes | Azatitanacyclobutene (intermediate) | nih.gov |

The high ring strain in this compound makes its C-C single (σ) bonds susceptible to activation and cleavage, a challenging transformation for typical alkanes. rsc.org This reactivity is distinct from reactions that proceed through the π-system and offers a direct route to functionalize the carbon skeleton.

Electrochemical oxidation is a particularly effective method for activating the C-C bond of MCPs. rsc.orgrsc.org Mechanistic studies suggest that the reaction proceeds via a direct single-electron oxidation of the MCP at the anode to form a radical cation. rsc.orgbohrium.com This process weakens the distal C-C bond of the cyclopropane ring, facilitating its cleavage. nih.govnih.gov For aryl-substituted cyclopropanes, this cleavage leads to the formation of a stable benzyl (B1604629) radical or carbocation intermediate, which is then trapped by a nucleophile. nih.gov In the case of this compound electrolyzed in methanol, the ring-opening is followed by the addition of two methoxy (B1213986) groups from the solvent, resulting in a 1,3-dioxygenated product. rsc.org

Beyond electrochemistry, C-C σ-bond activation in strained cyclopropanes has been achieved using main-group metal compounds, such as those of aluminum(I) and magnesium(I), as well as various transition metal catalysts. semanticscholar.orgnih.gov These methods provide pathways for catalytic C-C bond functionalization, such as hydrosilylation. semanticscholar.org

The exocyclic double bond of the cyclopropylidenemethyl group is a key site of reactivity, participating in both nucleophilic and electrophilic additions.

Nucleophilic Attack: While carbon-carbon double bonds are typically electron-rich and react with electrophiles, the double bond in MCPs can react with nucleophiles, particularly under Lewis acid catalysis. acs.org The Lewis acid activates the MCP by coordinating to the double bond, making it more electrophilic. This facilitates the attack of nucleophiles like alcohols, carboxylic acids, or thiols. acs.orgresearchgate.net The reaction is typically accompanied by the opening of the strained cyclopropane ring to generate thermodynamically more stable homoallylic products. acs.org

Electrophilic Attack: The exocyclic double bond readily undergoes attack by electrophiles. This is the initial step in many acid-catalyzed rearrangements and cycloadditions. acs.org For example, in the titanium-catalyzed ring-opening oxidative amination of MCPs, the reaction is thought to proceed through the formation of a spirocyclic [2+2] azatitanacyclobutene intermediate, which arises from the interaction of the double bond with the titanium imido complex. nih.govrsc.org This initial electrophilic interaction leads to a cascade of reactions involving C-C bond cleavage and rearrangement. nih.govrsc.org

Reactivity of the Methoxybenzene Moiety

The methoxybenzene (anisole) portion of the molecule undergoes reactions typical of electron-rich aromatic systems, most notably electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are controlled by the electronic properties of the substituents on the ring.

In an electrophilic aromatic substitution reaction, the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). vanderbilt.edu The presence of substituents on the ring significantly influences both the reaction rate and the position of the incoming electrophile. libretexts.orgwikipedia.org Substituents are classified as either activating or deactivating, and as ortho-, para- or meta-directing. pressbooks.pubchemistrytalk.org

In this compound, the two substituents are the methoxy group (-OCH₃) and the cyclopropylidenemethyl group, positioned para to each other.

Methoxy Group (-OCH₃): The methoxy group is a strongly activating, ortho-, para-director. libretexts.orgorganicchemistrytutor.com The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M effect). libretexts.orgyoutube.com This donation significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. chemistrytalk.org The resonance structures show that this increased electron density is concentrated at the ortho and para positions, which stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack at these sites. libretexts.orglibretexts.org

Cyclopropylidenemethyl Group: This group is considered an alkyl-type substituent. Alkyl groups are weakly activating and are also ortho-, para-directors. vanderbilt.eduyoutube.com They donate electron density primarily through an inductive effect (+I effect) and hyperconjugation, which helps to stabilize the adjacent positive charge in the sigma complex. vanderbilt.edu

Combined Directing Effects: Since both groups are para to each other, the directing effects reinforce each other. The strongly activating methoxy group is the dominant directing group. organicchemistrytutor.com It strongly directs incoming electrophiles to its ortho positions (C2 and C6). The cyclopropylidenemethyl group also directs to its ortho positions, which are the same C2 and C6 positions. Therefore, electrophilic aromatic substitution on this compound is predicted to occur almost exclusively at the positions ortho to the methoxy group.

Oxidative Dearomatization Reactions

While specific studies on the oxidative dearomatization of this compound are not extensively documented, the reactivity of related aromatic systems provides insights into potential transformations. Dearomatization strategies are of fundamental importance in organic synthesis as they convert flat, aromatic structures into three-dimensional molecules with broader utility. nih.gov These reactions can be achieved through various methods, including visible-light-mediated cycloadditions with arenophiles, which can lead to the formation of bicyclic products amenable to further functionalization. nih.govnsf.gov

In the context of the MCP moiety, oxidative processes often involve the cleavage of the strained C-C bonds. For instance, electrochemical methods have been developed for the oxidative C-C bond cleavage of methylenecyclopropanes in the presence of nucleophiles like alcohols. nih.govrsc.org This type of reaction proceeds via a single electron oxidation of the MCP's C=C bond, leading to a ring-opened product. bohrium.com It is plausible that under specific oxidative conditions, a reaction cascade involving both the dearomatization of the benzene ring and the oxidative cleavage of the cyclopropane ring could occur, leading to complex molecular architectures.

Metal-Catalyzed Functionalizations (e.g., C-H activation, directed functionalization)

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, and the structure of this compound offers several avenues for such transformations. The field of C-H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, is a particularly powerful strategy. nih.gov While no specific examples of C-H activation on this compound have been detailed, the general principles of metal-catalyzed C-H functionalization suggest that both the aromatic and allylic C-H bonds could be potential sites for reaction. mdpi.comnih.gov

The anisyl group can direct ortho-metalation, leading to functionalization at the positions adjacent to the cyclopropylidenemethyl substituent. Furthermore, the exocyclic double bond of the MCP unit can participate in a variety of metal-catalyzed processes. Transition metal catalysts, particularly those based on palladium and rhodium, are known to mediate numerous reactions of methylenecyclopropanes. researchgate.net These can include Heck-type reactions, cycloadditions, and cross-coupling reactions. researchgate.netnsf.gov For example, palladium-catalyzed cross-coupling of cyclopropyl Grignard reagents with aryl bromides is a known method for forming cyclopropyl arenes. organic-chemistry.orgnih.gov Rhodium catalysts are effective in promoting cycloaddition reactions, such as the oxidative cycloaddition of benzamides and alkynes via C-H/N-H activation. nih.gov

Chemoselectivity and Regioselectivity Studies

In reactions involving this compound, the presence of multiple reactive sites—the aromatic ring, the exocyclic double bond, and the strained cyclopropane ring—makes chemoselectivity and regioselectivity key considerations.

Studies on related systems highlight the factors that can control the outcome of such reactions. For instance, in the titanium-catalyzed ring-opening oxidative amination of methylenecyclopropanes, the regioselectivity of the product is determined by a Curtin-Hammett kinetic scenario. rsc.org This implies that the product ratio is governed by the relative energies of the transition states leading to different isomers, following a reversible intermediate step.

In the context of metal-catalyzed cross-coupling reactions, the choice of ligand can be crucial in controlling regioselectivity. For example, in palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes, a sterically hindered N-heterocyclic carbene ligand can promote reaction at a site that is typically less reactive. nsf.gov Similarly, rhodium-catalyzed cross-cyclotrimerization of alkynes and alkenes can proceed with excellent chemo-, regio-, and enantioselectivity, demonstrating the high level of control achievable with appropriate catalytic systems. nih.gov For this compound, a catalyst could be chosen to selectively activate the C-H bonds of the aromatic ring, the double bond, or induce a ring-opening of the cyclopropane.

Kinetic and Thermodynamic Studies of Key Reactions

The reactivity of this compound is fundamentally governed by kinetic and thermodynamic parameters. The significant strain energy of the methylenecyclopropane ring (approximately 41.0 kcal/mol) provides a strong thermodynamic driving force for reactions that involve ring-opening. rsc.org

Table 1: General Factors Influencing Reaction Rates of Methylenecyclopropanes

| Factor | Influence on Reaction Rate |

| Ring Strain | Higher strain generally leads to faster ring-opening reactions. |

| Catalyst | The choice of metal and ligand can significantly alter the reaction pathway and rate. |

| Substituents | Electron-donating or -withdrawing groups on the aromatic ring or MCP can affect the electronic properties and steric accessibility of the reactive sites. |

| Temperature | Higher temperatures typically increase reaction rates, but can also affect selectivity. |

This table presents generalized factors based on the known reactivity of methylenecyclopropanes.

Equilibrium constants provide a measure of the extent to which a reaction proceeds towards products at equilibrium. For reactions involving the ring-opening of the highly strained methylenecyclopropane unit, the equilibrium is expected to lie far to the side of the ring-opened products due to the large release of strain energy. Thermodynamic data for the parent methylenecyclopropane is available in the NIST WebBook. nist.gov However, specific equilibrium constant measurements for reactions of this compound have not been reported in the reviewed literature. General thermodynamic principles and data for small molecules can be used to estimate the feasibility of potential reactions. mit.eduprinceton.edu

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1-(Cyclopropylidenemethyl)-4-methoxybenzene to gain a comprehensive understanding of their intrinsic properties. Such calculations are foundational for predicting how the molecule will interact with other reagents.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the ground state geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d)), the geometry of this compound is optimized to find the structure with the minimum possible energy. This optimized geometry provides the most accurate representation of the molecule and is the starting point for all subsequent property calculations. The process involves iterative calculations that adjust bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating methoxy (B1213986) group on the benzene (B151609) ring is expected to raise the energy of the HOMO, influencing its nucleophilic character. The distribution of these orbitals across the molecule highlights the specific atoms that are most likely to be involved in chemical reactions.

Table 1: Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO | -1.5 |

| HOMO | -5.8 |

| HOMO-LUMO Gap | 4.3 |

Note: These are illustrative values and would be determined by specific DFT calculations.

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors are used to indicate regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow represent areas that are relatively neutral.

Exploration of Reaction Pathways and Transition States

Beyond static properties, DFT is instrumental in mapping the entire course of a chemical reaction. This involves identifying the lowest energy path from reactants to products, which includes locating the high-energy transition state that must be overcome for the reaction to proceed.

Once a transition state for a proposed reaction involving this compound has been located and confirmed (characterized by a single imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. By following this path in both the forward and backward directions from the transition state, chemists can verify that the identified transition state indeed connects the desired reactants and products. This analysis provides a detailed, step-by-step view of the geometric changes that occur throughout the reaction, such as bond breaking and formation.

While the methodologies for these types of computational analyses are well-established for similar organic molecules, such as those containing methoxyphenyl and alkene moieties, applying them to generate scientifically accurate data tables and detailed research findings for this compound would require original research.

Therefore, the generation of the requested article with the specified detailed content and data tables is not possible without fabricating information, which would violate the core requirements of accuracy and reliance on existing research.

Synthetic Utility in Complex Molecular Architectures and Advanced Chemical Transformations

Role as a Key Intermediate in Multi-Step Organic Synthesis

While the full potential of 1-(Cyclopropylidenemethyl)-4-methoxybenzene as a key intermediate in multi-step organic synthesis is still an emerging area of research, its structural motifs suggest significant utility. The presence of the methoxy-activated phenyl ring and the reactive cyclopropylidene moiety makes it an attractive starting material for the synthesis of more complex molecules. The anisole (B1667542) group can direct further electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups on the aromatic ring. Concurrently, the exocyclic double bond of the cyclopropylidene group is susceptible to a variety of addition and cycloaddition reactions.

At present, detailed and specific examples of its application in the total synthesis of natural products or complex pharmaceuticals are not extensively documented in publicly available scientific literature. However, its potential is underscored by the general importance of cyclopropane-containing molecules in medicinal chemistry and materials science. The cyclopropyl (B3062369) group is a well-known bioisostere for phenyl rings and other functional groups, often imparting favorable metabolic stability and conformational rigidity to bioactive molecules. Therefore, this compound represents a valuable, yet underexplored, intermediate for the synthesis of novel compounds with potential biological or material applications.

Development of Novel Methodologies Utilizing the Compound's Unique Reactivity

The unique reactivity of this compound, particularly stemming from the strained three-membered ring and the exocyclic double bond, presents a fertile ground for the development of novel synthetic methodologies. The relief of ring strain in the cyclopropylidene unit can serve as a thermodynamic driving force for a variety of chemical transformations.

Research in this area could focus on several key reaction types:

Ring-Opening Reactions: The cyclopropylidene moiety can undergo ring-opening reactions under thermal, photochemical, or transition-metal-catalyzed conditions to generate new carbocyclic or heterocyclic systems. The regioselectivity and stereoselectivity of these reactions would be of significant interest.

Cycloaddition Reactions: The double bond of the cyclopropylidenemethyl group can participate in various cycloaddition reactions, such as [2+2], [4+2], and [3+2] cycloadditions, to construct complex polycyclic frameworks.

Rearrangement Reactions: The strained nature of the molecule could be exploited in the design of novel rearrangement reactions, leading to the formation of structurally diverse and complex molecular architectures.

Currently, specific and detailed research dedicated to the development of novel synthetic methodologies centered exclusively on the unique reactivity of this compound is not widely reported. However, the fundamental principles of cyclopropane (B1198618) and methylenecyclopropane (B1220202) chemistry suggest a rich and largely untapped potential for methodological innovation.

Precursor for Structurally Diverse Molecular Skeletons

The structural features of this compound make it a promising precursor for a variety of molecular skeletons. The combination of an aromatic ring and a reactive cyclopropylidene unit allows for synthetic diversification in multiple directions.

| Target Molecular Skeleton | Potential Synthetic Transformation |

| Polycyclic Aromatic Hydrocarbons | Intramolecular cyclization reactions involving the aromatic ring and the cyclopropylidene moiety. |

| Spirocyclic Compounds | Reactions targeting the exocyclic double bond, leading to the formation of spiro-fused ring systems. |

| Heterocyclic Compounds | Ring-opening of the cyclopropane followed by incorporation of heteroatoms, or cycloaddition reactions with heterodienophiles. |

| Functionalized Acyclic Chains | Oxidative or reductive cleavage of the cyclopropane ring and the double bond to yield linear structures with various functional groups. |

While the theoretical potential is significant, specific and documented examples of this compound being used as a precursor for a wide range of structurally diverse molecular skeletons are not readily found in the current body of scientific literature. Further research is needed to fully realize and document this potential.

Application in Catalytic Cycles (e.g., as a substrate or a ligand component in novel catalytic systems)

The application of this compound in catalytic cycles is a speculative but intriguing area of research. As a substrate, its unique reactivity could be harnessed in novel transition-metal-catalyzed transformations. For example, the strained C-C bonds of the cyclopropane ring could undergo oxidative addition to a metal center, initiating a catalytic cycle for isomerization, coupling, or ring-expansion reactions.

Furthermore, the molecule itself could be modified to act as a ligand for a catalytically active metal center. The introduction of coordinating groups, such as phosphines or amines, onto the aromatic ring could lead to the formation of novel ligands. The cyclopropylidenemethyl group could play a role in modulating the steric and electronic properties of the resulting metal complex, potentially influencing the activity and selectivity of the catalyst.

As of now, there is no direct evidence in the scientific literature of this compound being employed either as a substrate in a novel catalytic cycle or as a component of a ligand in a catalytic system. This remains a hypothetical but potentially fruitful avenue for future investigation.

Integration into Supramolecular Chemistry Frameworks

The integration of this compound into supramolecular chemistry frameworks is another area that is currently underexplored. The aromatic ring provides a platform for non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are fundamental to the assembly of supramolecular structures.

The cyclopropylidenemethyl group, with its unique shape and electronic properties, could also participate in specific host-guest interactions or direct the self-assembly of molecules into well-defined architectures. For instance, the design of macrocycles or molecular cages incorporating this moiety could lead to new materials with interesting recognition, encapsulation, or transport properties.

However, a review of the current scientific literature does not reveal any published research detailing the successful integration of this compound into supramolecular frameworks. The exploration of its potential in this field represents a novel and open area for chemical research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.